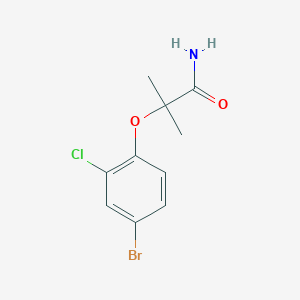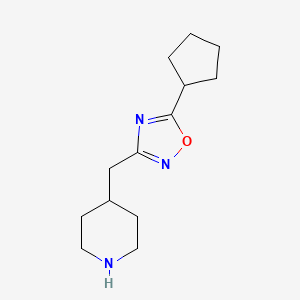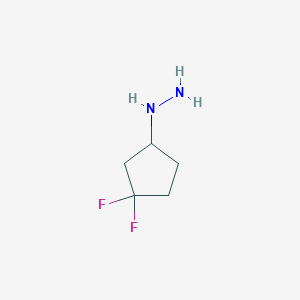
(3,3-Difluorocyclopentyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluorocyclopentyl)hydrazine is a chemical compound with the molecular formula C5H10F2N2 and a molecular weight of 136.14 g/mol . This compound features a cyclopentyl ring substituted with two fluorine atoms at the 3-position and a hydrazine group. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclopentyl)hydrazine typically involves the reaction of cyclopentyl derivatives with fluorinating agents followed by hydrazine substitution. One common method includes the fluorination of cyclopentyl compounds using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting difluorocyclopentyl intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination and hydrazine substitution processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluorocyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of difluorocyclopentanone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclopentylamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include difluorocyclopentanone derivatives, cyclopentylamines, and substituted cyclopentyl compounds .
Wissenschaftliche Forschungsanwendungen
(3,3-Difluorocyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,3-Difluorocyclopentyl)hydrazine involves its interaction with molecular targets through its hydrazine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(3,3-Difluorocyclopentyl)methylamine
- **(3,3-Difluorocyclopentyl)ethanol
- **(3,3-Difluorocyclopentyl)thiol
Uniqueness
(3,3-Difluorocyclopentyl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity compared to other difluorocyclopentyl derivatives. This makes it particularly useful in synthetic chemistry and as a precursor for various functionalized compounds .
Eigenschaften
Molekularformel |
C5H10F2N2 |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
(3,3-difluorocyclopentyl)hydrazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)2-1-4(3-5)9-8/h4,9H,1-3,8H2 |
InChI-Schlüssel |
CSTFGSZSLDAZGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1NN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
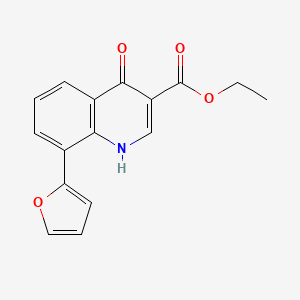
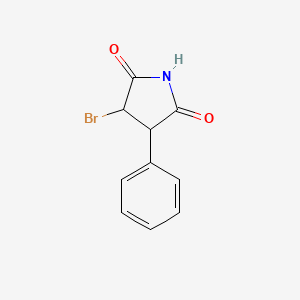
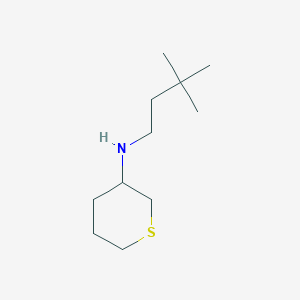


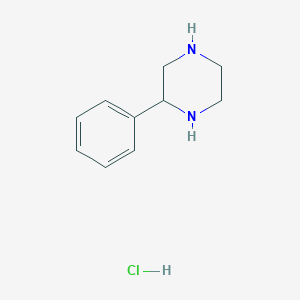
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
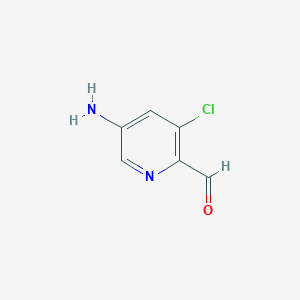
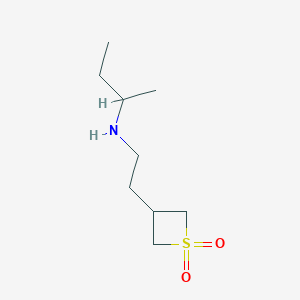
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
